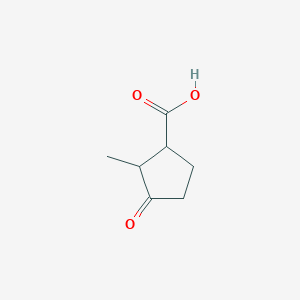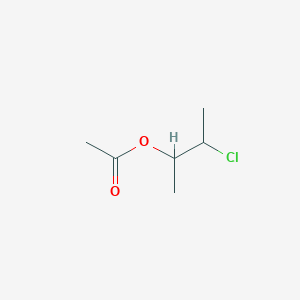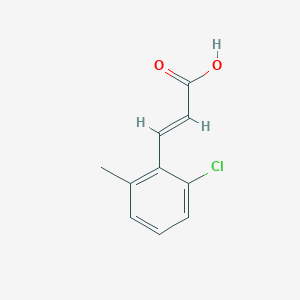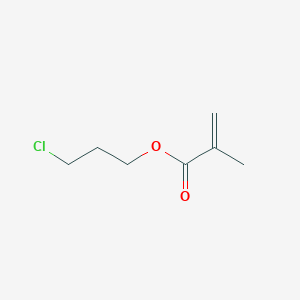
2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE is a heterocyclic compound that contains a pyridine ring substituted with a bromo group, a dimethylaminoethylamino group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the dimethylaminoethylamino group and the cyano group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as DMF or acetonitrile. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Aplicaciones Científicas De Investigación
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(dimethylamino)pyrimidine
- 5-Bromo-2-pyridinecarboxaldehyde
- 5-Bromo-2-fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo group, a dimethylaminoethylamino group, and a cyano group makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C10H13BrN4 |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
5-bromo-2-[2-(dimethylamino)ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13BrN4/c1-15(2)4-3-13-10-8(6-12)5-9(11)7-14-10/h5,7H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
VKYAFPNLDFJBCL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=C(C=C(C=N1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
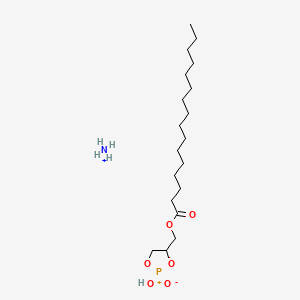

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
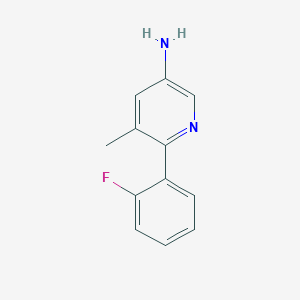
![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)

![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
